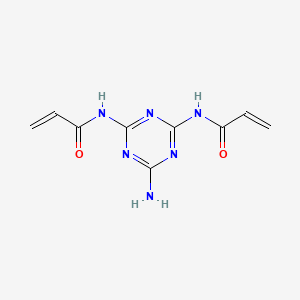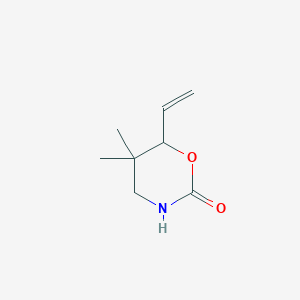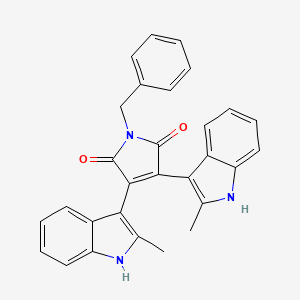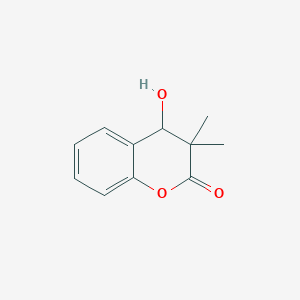
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring lactone found in many plants. Coumarins have been widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticoagulant and anticancer activities.
Industry: Employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Flavanones: Compounds with a similar benzopyran structure but different substituents, exhibiting diverse biological activities.
Benzothiadiazines: Another class of benzopyran derivatives with antihypertensive and diuretic properties.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzopyran derivatives. Its combination of hydroxyl and dimethyl groups contributes to its unique pharmacological profile .
Properties
CAS No. |
158750-70-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-3,3-dimethyl-4H-chromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-11(2)9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6,9,12H,1-2H3 |
InChI Key |
UCZPKALZHWURFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2OC1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



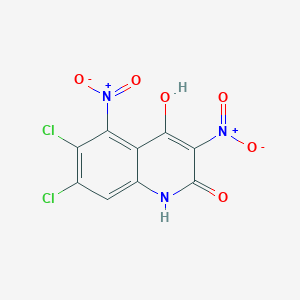

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
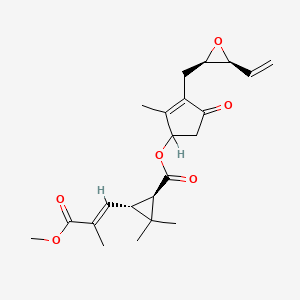
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
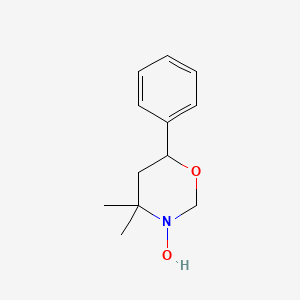
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
